1,3-diacetylvilasinin
Overview
Description
1,3-Diacetylvilasinin: is a limonoid compound found in the seeds of the neem tree (Azadirachta indica) . It belongs to the class of pentacyclic triterpenoids and is known for its biological activities, including antifeeding properties against insects and marginal cytotoxicities against certain human tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diacetylvilasinin can be isolated from the bark of Azadirachta indica using solvent extraction methods. The bark is typically extracted with solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone . The extract is then purified using chromatographic techniques to obtain the compound in high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from neem seeds or bark, followed by purification processes. The use of Soxhlet extraction with solvents like hexane, dichloromethane, and methanol is common . The extracts are then subjected to column chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 1,3-Diacetylvilasinin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Jones oxidation is commonly used for oxidizing this compound.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like acetic anhydride and acetyl chloride are used for acetylation reactions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of diketone derivatives.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Acetylation results in the formation of acetylated derivatives.
Scientific Research Applications
1,3-Diacetylvilasinin has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-diacetylvilasinin involves its interaction with molecular targets in insects and tumor cells. In insects, it acts as an antifeedant by disrupting their feeding behavior . In tumor cells, it exhibits cytotoxic effects by interfering with cellular pathways, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
1,3-Diacetyl-12α-hydroxy-7-tigloylvilasinin: Another limonoid with similar biological activities.
Melianin B: A related compound isolated from Melia volkensii.
Uniqueness: 1,3-Diacetylvilasinin is unique due to its specific structure and biological activities. Its antifeeding properties and marginal cytotoxicities make it a valuable compound for research in agriculture and medicine .
Properties
IUPAC Name |
[(1R,2R,5S,6R,10R,11S,12R,15R,16R,18S,19R)-18-acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-16-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O7/c1-16(31)36-22-13-23(37-17(2)32)30(6)21-9-11-27(3)19(18-10-12-34-14-18)7-8-20(27)29(21,5)26(33)24-25(30)28(22,4)15-35-24/h8,10,12,14,19,21-26,33H,7,9,11,13,15H2,1-6H3/t19-,21-,22+,23-,24+,25-,26+,27-,28+,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBLBVXSYGYVPN-VQDQNZKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C2(C3CCC4(C(CC=C4C3(C(C5C2C1(CO5)C)O)C)C6=COC=C6)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]([C@@]2([C@H]3CC[C@]4([C@@H](CC=C4[C@@]3([C@@H]([C@H]5[C@H]2[C@@]1(CO5)C)O)C)C6=COC=C6)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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